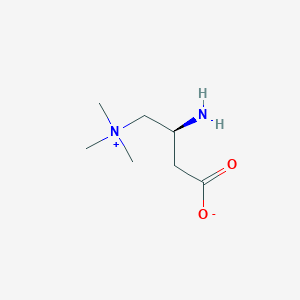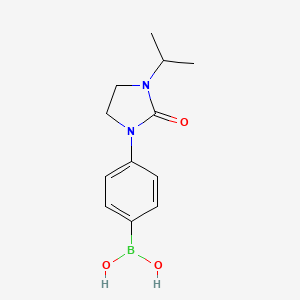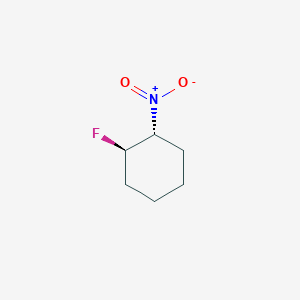
(1R,2R)-1-fluoro-2-nitrocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-fluoro-2-nitrocyclohexane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis and a subject of study in stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-fluoro-2-nitrocyclohexane typically involves the fluorination of a suitable cyclohexane derivative followed by nitration. One common method is the fluorination of (1R,2R)-1-hydroxy-2-nitrocyclohexane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-fluoro-2-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: (1R,2R)-1-fluoro-2-aminocyclohexane.
Substitution: (1R,2R)-1-hydroxy-2-nitrocyclohexane or (1R,2R)-1-amino-2-nitrocyclohexane.
Oxidation: Products depend on the specific conditions but may include cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1-fluoro-2-nitrocyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in stereoselective synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-fluoro-2-nitrocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and nitro group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-fluoro-2-aminocyclohexane: Similar structure but with an amine group instead of a nitro group.
(1R,2R)-1-hydroxy-2-nitrocyclohexane: Similar structure but with a hydroxyl group instead of a fluorine atom.
(1R,2R)-1-chloro-2-nitrocyclohexane: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(1R,2R)-1-fluoro-2-nitrocyclohexane is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical properties and reactivity. The chiral nature of the compound also makes it valuable in stereoselective synthesis and as a chiral building block in various applications.
Propiedades
Fórmula molecular |
C6H10FNO2 |
|---|---|
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
(1R,2R)-1-fluoro-2-nitrocyclohexane |
InChI |
InChI=1S/C6H10FNO2/c7-5-3-1-2-4-6(5)8(9)10/h5-6H,1-4H2/t5-,6-/m1/s1 |
Clave InChI |
UTHRTOMJXHRMMT-PHDIDXHHSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)[N+](=O)[O-])F |
SMILES canónico |
C1CCC(C(C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


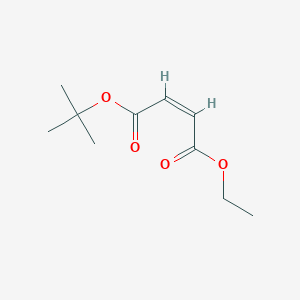
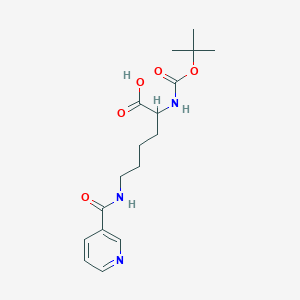
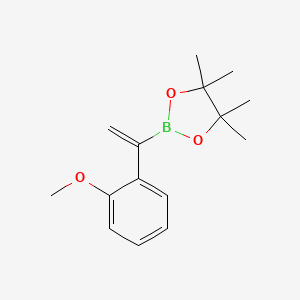
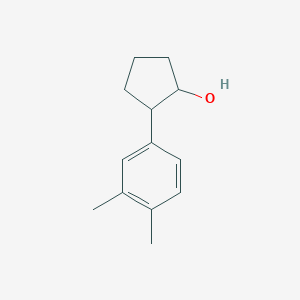
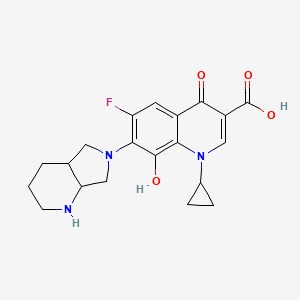

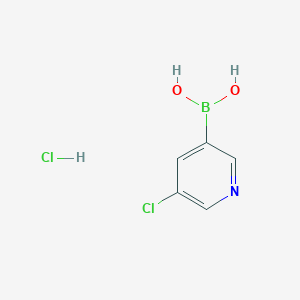
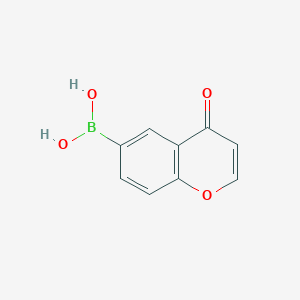
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)
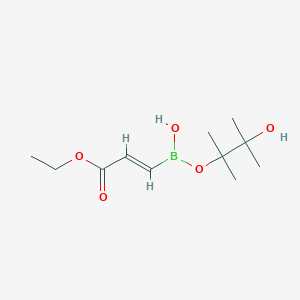
![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)
